Enhanced Aqueous Solubility of Potassium Salt Compared to Neutral Free Acid
The potassium salt form of N-(4-fluorophenyl)glycine demonstrates a significant improvement in water solubility over its neutral free acid counterpart. While the neutral free acid, N-(4-fluorophenyl)glycine, exhibits limited aqueous solubility requiring acidic conditions (1M HCl) for dissolution, its potassium salt (the target compound) is described as highly soluble in water [1]. This differential property is critical for aqueous-phase synthetic protocols and biological assays requiring compound dissolution without co-solvents.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | Soluble in water |
| Comparator Or Baseline | N-(4-Fluorophenyl)glycine (free acid): Requires 1M HCl for solubilization |
| Quantified Difference | Qualitative shift from requiring acidic conditions to being freely soluble in neutral water |
| Conditions | Visual observation at room temperature; 10 mM stock preparation conditions |
Why This Matters
Procurement of the potassium salt simplifies experimental workflows by eliminating the need for acid solubilization, reducing potential pH-related artifacts in cell-based assays and enabling greener synthetic chemistry in aqueous media.
- [1] Manville, R. W., & Abbott, G. W. (2020). Isoform-Selective KCNA1 Potassium Channel Openers Built from Glycine. Journal of Pharmacology and Experimental Therapeutics, 373(3), 391-401. View Source
